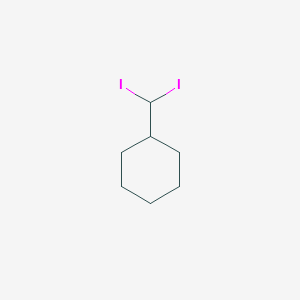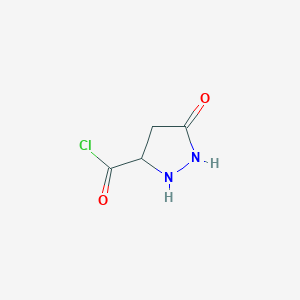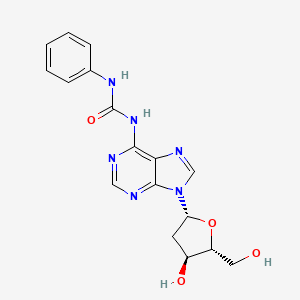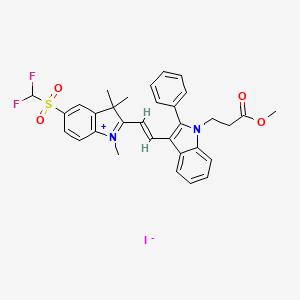
(Diiodomethyl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Diiodomethyl)cyclohexane is an organic compound characterized by the presence of two iodine atoms attached to a methyl group, which is in turn bonded to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodomethyl)cyclohexane typically involves the iodination of methylcyclohexane. One common method is the reaction of methylcyclohexane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the diiodomethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Diiodomethyl)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hydroxymethylcyclohexane.
Reduction Reactions: The compound can be reduced to form methylcyclohexane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclohexanone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Hydroxymethylcyclohexane.
Reduction: Methylcyclohexane.
Oxidation: Cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
(Diiodomethyl)cyclohexane has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms, which can be used in imaging techniques.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of (Diiodomethyl)cyclohexane involves the interaction of its iodine atoms with various molecular targets. The iodine atoms can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can then interact with other molecules, resulting in various chemical transformations. The exact pathways and molecular targets depend on the specific reaction conditions and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Iodomethylcyclohexane: Contains only one iodine atom attached to the methyl group.
Bromomethylcyclohexane: Contains a bromine atom instead of iodine.
Chloromethylcyclohexane: Contains a chlorine atom instead of iodine.
Uniqueness
(Diiodomethyl)cyclohexane is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. The diiodo substitution pattern provides distinct electronic and steric properties compared to its mono-substituted or halogen-substituted analogs.
Propiedades
Número CAS |
65826-85-9 |
|---|---|
Fórmula molecular |
C7H12I2 |
Peso molecular |
349.98 g/mol |
Nombre IUPAC |
diiodomethylcyclohexane |
InChI |
InChI=1S/C7H12I2/c8-7(9)6-4-2-1-3-5-6/h6-7H,1-5H2 |
Clave InChI |
KVJCXHVFZFXJAR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-Dimethylphenyl)-5-(pyridin-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12917038.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)






![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)


![4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione](/img/structure/B12917112.png)

